2-Bromo-1-ethyl-1H-imidazole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromo-1-ethylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDRVVSVXWFFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-34-8 | |
| Record name | 1H-Imidazole, 2-bromo-1-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Structure Activity Relationship Sar Studies:a Systematic Investigation of How Changes in the Ligand Structure Affect Its Catalytic Performance is Crucial for Rational Design.nih.govnih.govby Synthesizing a Library of 2 Bromo 1 Ethyl 1h Imidazole Analogues with Systematic Variations and Evaluating Their Performance in a Target Reaction, a Detailed Sar Can Be Established. This Data Driven Approach Can Guide the Optimization of the Ligand for a Specific Catalytic Application.
The exploration of 2-bromo-1-ethyl-1H-imidazole hydrochloride and its analogues in coordination chemistry and ligand design presents a promising avenue for the development of novel catalysts for asymmetric synthesis and challenging bond-forming reactions. By applying established principles of rational ligand design, the potential of this versatile heterocyclic scaffold can be further unlocked.
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
The imidazole (B134444) nucleus is a fundamental scaffold in numerous biologically active compounds and functional materials. nih.gov 2-Bromo-1-ethyl-1H-imidazole hydrochloride serves as an excellent starting material for the elaboration of more complex heterocyclic systems. The bromine atom at the 2-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. This reactivity is pivotal in the construction of fused heterocyclic systems and other intricate molecular architectures.
For instance, the palladium-catalyzed cross-coupling of 2-bromo-1-ethyl-1H-imidazole with various boronic acids or organostannanes can lead to the formation of 2-aryl or 2-heteroaryl-1-ethyl-1H-imidazoles. These products can then undergo further intramolecular cyclization reactions to yield fused systems like imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles, and other polycyclic aromatic hydrocarbons containing an imidazole moiety. The ethyl group at the N1 position can influence the regioselectivity of these reactions and the conformational properties of the final products.
| Coupling Reaction | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 2-Aryl-1-ethyl-1H-imidazoles |
| Stille Coupling | Organostannanes, Pd catalyst | 2-Substituted-1-ethyl-1H-imidazoles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 2-Alkynyl-1-ethyl-1H-imidazoles |
Precursor for Bioactive Molecules and Organic Functional Materials
The imidazole scaffold is a common feature in many pharmaceuticals and biologically active natural products. nih.gov Consequently, this compound is a valuable precursor for the synthesis of novel drug candidates. The ability to functionalize the C2 position allows for the systematic modification of the molecule to optimize its biological activity. For example, the introduction of specific substituents via cross-coupling reactions can lead to compounds with enhanced antibacterial, antifungal, antiviral, or anticancer properties. semanticscholar.org
In the realm of materials science, the imidazole core is known for its electronic properties and its ability to coordinate with metal ions. By incorporating 2-bromo-1-ethyl-1H-imidazole into larger conjugated systems, it is possible to develop novel organic functional materials. These materials may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atom can be replaced with chromophoric or electronically active groups to tune the photophysical and electrochemical properties of the resulting materials.
Role in Cascade and Tandem Reactions
Cascade and tandem reactions are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. researchgate.net While specific examples involving this compound are not extensively documented, the inherent reactivity of the bromo-imidazole core suggests its potential utility in such processes.
A hypothetical cascade reaction could involve an initial intermolecular reaction at the bromine atom, such as a Heck reaction, followed by an intramolecular cyclization onto the imidazole ring or a substituent. The ethyl group on the imidazole nitrogen can play a crucial role in directing the stereochemical outcome of such transformations. The development of novel cascade reactions involving this building block remains an active area of research, with the potential to streamline the synthesis of complex heterocyclic molecules.
Intermediate in Regioselective Synthesis of Polysubstituted Imidazoles
The synthesis of polysubstituted imidazoles with precise control over the substitution pattern is a significant challenge in organic chemistry. rsc.orgnih.gov this compound can serve as a key intermediate in achieving regioselective functionalization. The bromine atom at the C2 position can be selectively replaced, and the other positions on the imidazole ring (C4 and C5) can be functionalized through subsequent reactions.
For example, the C2 position can be lithiated via halogen-metal exchange and then quenched with an electrophile to introduce a substituent at this position. Subsequently, directed ortho-metalation (DoM) strategies can be employed, where the substituent at C2 directs the deprotonation and subsequent functionalization of the C4 or C5 position. This stepwise approach allows for the controlled synthesis of tri- and tetrasubstituted imidazoles with a defined arrangement of substituents, which is crucial for structure-activity relationship studies in drug discovery and for the fine-tuning of properties in materials science.
| Position | Functionalization Method | Reagents |
| C2 | Halogen-Metal Exchange | n-BuLi, Electrophile |
| C4/C5 | Directed ortho-Metalation | Strong Base, Electrophile |
| C2 | Cross-Coupling Reactions | Pd catalyst, Coupling Partner |
Coordination Chemistry and Ligand Design
Coordination Modes of 2-Bromo-1-ethyl-1H-imidazole as a Ligand
The coordination of 2-Bromo-1-ethyl-1H-imidazole to a metal ion is primarily anticipated to occur through the lone pair of electrons on the N3 nitrogen atom of the imidazole (B134444) ring. wikipedia.org This nitrogen acts as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate covalent bond. The substitution pattern of this particular imidazole derivative plays a critical role in defining its coordination behavior.
In its unmodified form, 2-Bromo-1-ethyl-1H-imidazole is expected to function as a monodentate ligand . It possesses a single, sterically accessible nitrogen atom (N3) capable of coordinating to a metal center. jocpr.com The N1 position is blocked by an ethyl group, which prevents it from participating in coordination. The bromo substituent at the C2 position does not typically act as a coordinating group in this context.
The potential for multidentate coordination would arise from the functionalization of the 2-Bromo-1-ethyl-1H-imidazole scaffold. For instance, the introduction of other donor groups on the ethyl substituent or by substitution of the bromo group could transform the ligand into a bidentate or even a tridentate chelating agent. Such modifications, however, are beyond the scope of the inherent coordination potential of the parent molecule.
The electronic and steric effects of the ethyl and bromo substituents significantly modulate the coordinating properties of the imidazole ring.
Steric Effects : The ethyl group on the N1 nitrogen introduces some steric bulk around the imidazole ring. While not directly adjacent to the coordinating N3 atom, it can influence the approach of bulky metal centers or other ligands in the coordination sphere. researchgate.net The bromo group at the C2 position also contributes to the steric profile of the ligand, potentially hindering the coordination of multiple ligands around a small metal ion. wikipedia.org
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Coordination |
|---|---|---|---|---|
| Ethyl | N1 | Electron-donating (inductive) | Moderate steric hindrance | Enhances σ-donor strength of N3; may influence ligand packing |
| Bromo | C2 | Electron-withdrawing (inductive) | Moderate steric hindrance | Reduces σ-donor strength of N3; may influence coordination geometry |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-Bromo-1-ethyl-1H-imidazole would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Given that the starting material is the hydrochloride salt, a base would likely be required to deprotonate the imidazole ring and generate the neutral ligand for coordination.
Transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with imidazole-based ligands. jocpr.comuomustansiriyah.edu.iq The synthesis of such complexes with 2-Bromo-1-ethyl-1H-imidazole would likely proceed by mixing the ligand and the metal salt in a solvent like ethanol, methanol, or acetonitrile. The stoichiometry of the resulting complex (e.g., metal-to-ligand ratio) would depend on the metal ion, the reaction conditions, and the steric bulk of the ligand. isca.me
For instance, a general reaction could be represented as:
n L + MX₂ → [MLₙ]X₂
where L = 2-Bromo-1-ethyl-1H-imidazole, M = a transition metal ion, and X = a counter-ion like chloride or nitrate.
The characterization of these complexes would involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy : To identify the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring.
UV-Visible Spectroscopy : To study the electronic transitions in the metal complexes, which can provide information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR can confirm the structure of the complex in solution.
X-ray Crystallography : To determine the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and coordination geometry.
As a monodentate ligand, 2-Bromo-1-ethyl-1H-imidazole does not chelate on its own. Chelation involves the formation of a ring structure by a ligand that binds to a metal ion through two or more donor atoms. To employ 2-Bromo-1-ethyl-1H-imidazole in chelation strategies, it would need to be incorporated into a larger molecule containing additional donor groups.
For example, a bidentate ligand could be synthesized by attaching a coordinating group (e.g., a pyridine (B92270) or an amine) to the ethyl substituent at the N1 position. This would create a flexible arm with a second donor atom capable of coordinating to the same metal center as the imidazole N3, forming a stable chelate ring.
| Metal Ion | Potential Complex Stoichiometry | Likely Coordination Geometry |
|---|---|---|
| Cu(II) | [Cu(L)₄]X₂ | Square Planar or Distorted Octahedral |
| Ni(II) | [Ni(L)₄]X₂ or [Ni(L)₆]X₂ | Square Planar or Octahedral |
| Co(II) | [Co(L)₄]X₂ | Tetrahedral |
| Zn(II) | [Zn(L)₄]X₂ | Tetrahedral |
L = 2-Bromo-1-ethyl-1H-imidazole; X = counter-ion
Applications in Homogeneous Catalysis
Metal complexes of substituted imidazoles have found applications in various areas of homogeneous catalysis. nih.gov The electronic and steric properties of the ligands can be tuned to influence the activity and selectivity of the metal catalyst. While specific catalytic applications of 2-Bromo-1-ethyl-1H-imidazole complexes are not extensively documented, parallels can be drawn from related systems.
Complexes of transition metals with N-alkylated imidazoles have been explored as catalysts for a variety of organic transformations, including:
Cross-coupling reactions : Palladium complexes with imidazole-based ligands can catalyze reactions such as Suzuki and Heck couplings. lookchem.com
Oxidation reactions : Iron and copper complexes are known to catalyze the oxidation of various substrates.
Polymerization reactions : Certain transition metal complexes can act as initiators for ring-opening polymerization.
The combination of the electron-donating ethyl group and the electron-withdrawing bromo group in 2-Bromo-1-ethyl-1H-imidazole could offer a unique electronic environment at the metal center, potentially leading to novel catalytic activities. The steric bulk of the ligand could also play a role in controlling the substrate selectivity of the catalyst. Further research would be needed to explore the full potential of metal complexes derived from this ligand in homogeneous catalysis.
Rational Ligand Design Principles for 2-Bromo-1-ethyl-1H-imidazole Analogues
The design of effective ligands for catalysis is a multifaceted endeavor that balances steric and electronic properties to achieve high activity and selectivity. nih.govchimia.ch For analogues of 2-bromo-1-ethyl-1H-imidazole, several key principles can guide the development of new and improved ligands.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT, Hartree-Fock)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the behavior of molecules at the atomic level. researchgate.net These calculations can predict various molecular properties with a high degree of accuracy. For instance, studies on related benzimidazole (B57391) derivatives have successfully employed these methods to analyze molecular structure and vibrational spectra. asianpubs.orgmersin.edu.tr
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com For 2-Bromo-1-ethyl-1H-imidazole hydrochloride, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformation.
Theoretical studies on similar molecules, like 2-ethyl-1H-benzo[d]imidazole, have been performed using DFT (specifically the B3LYP functional) and HF methods with basis sets such as 6-31G(d). asianpubs.orgmersin.edu.tr These calculations provide the optimized structural parameters. For this compound, a similar approach would yield a detailed 3D structure, which is crucial for understanding its chemical behavior and interactions.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Imidazole (B134444) Ring (Calculated) (Note: This table is illustrative and based on general knowledge of imidazole derivatives, not on specific experimental or computational data for this compound.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-Br | 1.88 | N1-C2-N3 | 110 |
| C2-N1 | 1.38 | C2-N1-C5 | 108 |
| N1-C5 | 1.36 | N1-C5-C4 | 107 |
| C4-C5 | 1.35 | C5-C4-N3 | 108 |
| N3-C4 | 1.38 | C4-N3-C2 | 107 |
| N1-CH2(ethyl) | 1.47 | C2-N1-CH2 | 125 |
| CH2-CH3 | 1.53 | N1-CH2-CH3 | 110 |
Electronic structure analysis provides insights into the distribution of electrons within a molecule, which is key to understanding its reactivity. researchgate.net This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
For this compound, the HOMO would likely be localized on the electron-rich imidazole ring and the bromine atom, while the LUMO would be distributed over the imidazole ring. The charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, would indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net The nitrogen atoms and the bromine atom would be expected to be regions of negative potential, making them susceptible to electrophilic attack.
Table 2: Representative Electronic Properties of a Substituted Imidazole (Calculated) (Note: This table is illustrative and based on general knowledge of imidazole derivatives, not on specific experimental or computational data for this compound.)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations. Studies on 2-ethyl-1H-benzo[d]imidazole have shown good agreement between the vibrational frequencies calculated using DFT (B3LYP) and those observed experimentally. researchgate.netresearchgate.net
For this compound, such calculations would predict the characteristic stretching and bending vibrations of the imidazole ring, the C-Br bond, and the ethyl group. These theoretical spectra can aid in the interpretation of experimental spectroscopic data and confirm the molecular structure.
Table 3: Representative Predicted Vibrational Frequencies for a Substituted Imidazole (Note: This table is illustrative and based on general knowledge of imidazole derivatives, not on specific experimental or computational data for this compound.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (of hydrochloride) | ~3200 |
| C-H Stretch (aromatic) | ~3100 |
| C-H Stretch (aliphatic) | ~2950 |
| C=N Stretch | ~1600 |
| C-N Stretch | ~1400 |
| C-Br Stretch | ~650 |
Molecular Dynamics Simulations (if applicable for interactions or conformational studies)
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, including their interactions with other molecules (like solvents or biological macromolecules) and their conformational flexibility. nih.govuobaghdad.edu.iq For this compound, MD simulations could be employed to understand its behavior in an aqueous solution, examining the hydration shell around the molecule and the interactions between the imidazole ring, the bromide ion, and water molecules. aip.org Such simulations are also valuable in drug design to study the binding of a molecule to a protein's active site. researchgate.net
Reaction Pathway Energetics and Transition State Analysis
Computational methods can be used to investigate the mechanisms of chemical reactions by calculating the energetics of reaction pathways and characterizing the structures of transition states. researchgate.netsemanticscholar.org For the synthesis or degradation of this compound, these calculations could identify the most likely reaction mechanism by comparing the activation energies of different possible pathways. researchgate.net Transition state theory can be used to calculate reaction rates, providing a more complete picture of the reaction dynamics.
Prediction of Spectroscopic Parameters
Beyond vibrational spectra, computational chemistry can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra. unipi.it For this compound, calculating the ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental NMR spectra and confirm the structure of the molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption wavelengths, providing insight into the molecule's photophysical properties.
Theoretical Studies of Non-Covalent Interactions
Computational and theoretical chemistry provide powerful tools to investigate the nature and strength of non-covalent interactions that govern the supramolecular assembly of molecules like this compound. While specific theoretical studies focusing exclusively on this particular salt are not extensively available in the public domain, a wealth of computational research on closely related bromo-imidazolium systems and other halogenated organic molecules allows for a detailed and scientifically accurate extrapolation of its non-covalent interaction profile. These studies primarily utilize methods such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis to characterize interactions like hydrogen bonds and halogen bonds.
The primary non-covalent interactions expected to be significant in the crystal lattice of this compound are hydrogen bonds, involving the imidazolium (B1220033) ring protons and the chloride anion, and halogen bonds, where the bromine atom at the C2 position acts as a halogen bond donor.
Hydrogen Bonding:
Halogen Bonding:
The bromine atom attached to the C2 position of the imidazole ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophilic site. nih.gov Theoretical investigations on various bromo-substituted imidazolium cations have confirmed their ability to form halogen bonds. researchgate.netresearchgate.net For instance, studies on 1-propyl-4,5-dibromo-3-methylimidazolium bromide revealed the presence of both hydrogen and halogen bonds governing the crystal structure, as confirmed by NBO and AIM analyses. researchgate.net
Computational studies on heterodimers of halogen-substituted imidazoliums with nitrogen bases provide quantitative insights into the strength of these interactions. nih.gov These studies show that the strength of the halogen bond increases in the order Cl < Br < I. nih.gov The interaction energy is influenced by the nature of the halogen bond acceptor. In the case of this compound, the chloride anion (Cl⁻) is an excellent halogen bond acceptor. Therefore, a C2-Br···Cl⁻ halogen bond is a highly probable and significant interaction in the solid state.
The table below, adapted from theoretical studies on analogous imidazolium systems, illustrates the calculated binding energies and the electron density at the bond critical point (ρBCP) for halogen bonds between different halogen-substituted imidazoliums and a nitrogen base. A higher binding energy and ρBCP value indicate a stronger interaction. While the acceptor here is a nitrogen base and not a chloride ion, the trend provides a valuable comparison for the relative strength of halogen bonds.
| Lewis Acid (Imidazolium Cation) | Interaction Type | Binding Energy (kcal/mol) | Bond Critical Point Density, ρBCP (au) |
|---|---|---|---|
| ImCl+ | Cl···N | -17.5 | 0.0279 |
| ImBr+ | Br···N | -20.2 | 0.0322 |
| ImI+ | I···N | -23.7 | 0.0371 |
Data derived from theoretical calculations on analogous halogen-substituted imidazolium systems interacting with a nitrogen base. nih.gov
This data clearly demonstrates that bromo-substituted imidazoliums form stronger halogen bonds than their chloro-counterparts. nih.gov The quantum theory of atoms in molecules (QTAIM) is a critical tool in these analyses, as it allows for the characterization of the electronic properties of the bond critical points (BCPs) associated with these non-covalent interactions. nih.govnih.gov The topological properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide a quantitative measure of the bond's strength and nature. escholarship.org For halogen bonds like C-Br···Cl⁻, these analyses typically confirm a predominantly electrostatic character. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of 2-Bromo-1-ethyl-1H-imidazole hydrochloride is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the imidazole (B134444) ring. The presence of the hydrochloride salt will influence the electronic environment and, consequently, the chemical shifts of the protons, particularly those on the imidazole ring.
The ethyl group protons would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The imidazole ring protons, H-4 and H-5, are expected to appear as distinct signals, likely downfield due to the aromatic nature of the ring and the electron-withdrawing effect of the bromine atom and the positively charged imidazolium (B1220033) ring. The protonation of the imidazole ring to form the hydrochloride salt would further deshield these protons, shifting their signals to a lower field.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 - 7.5 |
| CH₂ | ~4.0 - 4.3 | Quartet | ~7.0 - 7.5 |
| H-4 | ~7.3 - 7.6 | Doublet | ~1.5 - 2.5 |
| H-5 | ~7.5 - 7.8 | Doublet | ~1.5 - 2.5 |
| N-H | ~10.0 - 12.0 | Broad Singlet | - |
¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.
The C-2 carbon, being directly attached to bromine and two nitrogen atoms, is expected to be significantly downfield. The C-4 and C-5 carbons of the imidazole ring will also be in the aromatic region. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~14 - 16 |
| CH₂ | ~45 - 50 |
| C-2 | ~120 - 125 |
| C-4 | ~122 - 126 |
| C-5 | ~118 - 122 |
2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be observed between the CH₃ triplet and the CH₂ quartet of the ethyl group, confirming their connectivity. Correlations between the H-4 and H-5 protons of the imidazole ring would also be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the definitive assignment of the C-4 and C-5 signals based on the chemical shifts of their attached protons (H-4 and H-5). Similarly, the CH₂ and CH₃ carbon signals would be correlated with their respective proton signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
Characteristic Vibrational Modes of the Imidazole Ring
The imidazole ring has several characteristic vibrational modes. These include C-H stretching, C=N stretching, C=C stretching, and ring breathing vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The positions of these bands can be influenced by substitution on the ring.
Identification of C-Br and N-H (in salt form) Stretching Frequencies
The C-Br stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally in the range of 600-500 cm⁻¹. libretexts.orglibretexts.orgmissouri.eduorgchemboulder.com The presence of a band in this region would be indicative of the bromo-substitution.
A key feature in the IR spectrum of the hydrochloride salt would be the N-H stretching vibration of the protonated imidazole ring. This is expected to appear as a broad and strong absorption band in the region of 3200-2500 cm⁻¹. spectroscopyonline.com This broadness is due to hydrogen bonding between the imidazolium cation and the chloride anion.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aliphatic C-H | Stretching | ~2980 - 2850 |
| Imidazole Ring | C=N and C=C Stretching | ~1600 - 1450 |
| N-H (salt) | Stretching | ~3200 - 2500 (broad) |
| C-Br | Stretching | ~600 - 500 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
No experimental mass spectrometry data, including molecular ion peaks and fragmentation patterns for this compound, were found. Predicted data for the free base, 2-bromo-1-ethyl-1H-imidazole, suggests a monoisotopic mass of 173.97926 Da.
X-ray Crystallography for Solid-State Structure Determination
There is no available crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic resources. Therefore, an analysis of its solid-state structure, including bond lengths, angles, hydrogen bonding networks, and conformation, cannot be provided.
Bond Lengths and Angles Analysis
Without X-ray crystallography data, a table of intramolecular bond lengths and angles cannot be generated.
Hydrogen Bonding Networks in the Hydrochloride Salt
A description of the hydrogen bonding networks, which would be crucial for understanding the crystal packing of the hydrochloride salt, is not possible without experimental structural data.
Conformational Analysis
Conformational analysis based on crystallographic data cannot be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No UV-Vis absorption spectra for this compound were found in the searched literature. Therefore, details on its electronic transitions, including λmax values, cannot be reported.
Elemental Analysis for Stoichiometric Composition Verification
While the theoretical elemental composition can be calculated, no published experimental elemental analysis data was found to verify the stoichiometric composition of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-1-ethyl-1H-imidazole hydrochloride?
Methodological Answer: The compound is typically synthesized via halogenation of a protected imidazole precursor. A validated method involves lithiation of 1-tritylimidazole at -78°C using n-butyllithium in anhydrous THF, followed by bromination with N-bromosuccinimide (NBS). The trityl group is then deprotected under acidic conditions to yield the free imidazole, which is subsequently ethylated and hydrochlorinated. Key steps include strict temperature control (-78°C) to avoid side reactions and column chromatography (petroleum ether/EtOAc 1:1) for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies substitution patterns (e.g., ethyl group at N1, bromine at C2) and confirms purity. For example, ethyl protons appear as a quartet (~δ 1.2–1.4 ppm) and triplet (~δ 3.4–3.6 ppm) .
- FTIR : Confirms C-Br stretching vibrations (~590 cm⁻¹) and imidazole ring C=N stretching (~1610 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 223.00) .
Q. How should researchers handle stability and storage challenges?
Methodological Answer: Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the bromo group. Anhydrous solvents (e.g., THF, DCM) are essential during synthesis to avoid decomposition. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during bromination?
Methodological Answer: Regioselectivity conflicts (e.g., bromine at C2 vs. C4) may arise from competing reaction pathways. To address this:
- Use low-temperature lithiation (-78°C) to favor kinetic control and C2 substitution .
- Validate regiochemistry via X-ray crystallography (e.g., single-crystal analysis confirming C2-bromine positioning) .
- Compare experimental results with DFT calculations to assess thermodynamic vs. kinetic product distributions.
Q. What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer:
- In-situ quenching : Minimize intermediate degradation by quenching lithiated species directly with NBS .
- Flow chemistry : Implement continuous flow systems for precise control of reaction parameters (temperature, residence time), reducing side reactions .
- Parallel optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd vs. Cu) to identify high-yield conditions .
Q. How can computational tools predict biological activity of derivatives?
Methodological Answer:
- Molecular docking : Use tools like AutoDock Vina to model interactions with targets (e.g., EGFR kinase for anticancer applications). Validate predictions with in vitro cytotoxicity assays (e.g., MTT tests on cancer cell lines) .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. What are the environmental and safety risks during large-scale synthesis?
Methodological Answer:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to the compound’s acute toxicity (H300: fatal if swallowed) and environmental hazards (H400: toxic to aquatic life) .
- Waste management : Neutralize brominated byproducts with sodium thiosulfate before disposal to prevent environmental contamination .
Data-Driven Insights
Q. Table 1: Comparative Analysis of Bromination Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Lithiation/NBS | 58 | >95 | -78°C, anhydrous THF | |
| Direct Br2 Addition | 42 | 88 | RT, DCM | |
| Microwave-assisted | 67 | 92 | 100°C, 30 min |
Q. Table 2: Biological Activity of Derivatives
| Derivative | IC50 (μM) | Target | Application | Reference |
|---|---|---|---|---|
| 4-Bromo-5-chloro-2-phenyl | 0.12 | EGFR kinase | Anticancer | |
| 2-Ethyl-1H-imidazole | >50 | N/A | Antimicrobial (weak) |
Contradiction Analysis
Issue : Conflicting reports on ethyl group stability under acidic conditions.
Resolution :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
